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Compound of Interest

Compound Name: Rabacfosadine

Cat. No.: B1672341

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and
relevant experimental protocols for rabacfosadine (TANOVEA®-CAL), a conditionally
approved treatment for lymphoma in dogs. The information is compiled from peer-reviewed
studies and official prescribing information to guide research and development.

Mechanism of Action

Rabacfosadine is a double prodrug of the acyclic nucleotide phosphonate PMEG [9-(2-
phosphonylmethoxyethyl)guanine]. This design allows for preferential targeting of lymphoid
cells. Inside the target cell, rabacfosadine is converted to its active metabolite, which inhibits
DNA synthesis, leading to cell cycle arrest and apoptosis.
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Caption: Rabacfosadine's mechanism of action.
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Dosage and Administration

The recommended dosage of rabacfosadine is 1 mg/kg of body weight, administered as a 30-
minute intravenous infusion.[1][2][3][4] This treatment is repeated every three weeks for a
maximum of five doses.[1][2][3][4]

Dose Modifications

In cases of adverse reactions, stepwise dose reductions are recommended. The dose can be
reduced to 0.8 mg/kg and subsequently to 0.66 mg/kg.[1][2][3][4] Dose delays may also be an
appropriate management strategy.[1][2][3]

Recommended First Dose Second Dose
Parameter . .

Dosage Reduction Reduction
Dosage 1 mg/kg 0.8 mg/kg 0.66 mg/kg
Administration 30-minute 1V infusion 30-minute 1V infusion 30-minute 1V infusion
Frequency Every 3 weeks Every 3 weeks Every 3 weeks
Maximum Doses 5 5 5

Efficacy in Clinical Trials

Rabacfosadine has been evaluated in several clinical trials, demonstrating efficacy in both
treatment-naive and relapsed canine lymphoma.

Single-Agent Rabacfosadine
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Median
Overall .
. Complete Progression-
Population Dosage Response .
Response (CR) Free Survival
Rate (ORR)
(PFS)
Naive
1.0 mg/kg q3w 87% 52% 122 days
Lymphoma
Relapsed B-cell 0.820r1.0
74% 45% 108 days
Lymphoma mg/kg q3w
Relapsed
Multicentric 1.0 mg/kg q3w 46% 20% Not Reported
Lymphoma

Combination Therapy

A study evaluating rabacfosadine (1.0 mg/kg) alternated with doxorubicin (30 mg/m?) every

three weeks for up to six treatments in dogs with naive multicentric lymphoma reported an

overall response rate of 84% (68% CR) and a median progression-free interval of 194 days.[5]

Safety and Tolerability

The most common adverse events associated with rabacfosadine are generally mild to

moderate and include gastrointestinal and hematological effects.

Adverse Event

Grade 1-2 Frequency

Grade 3-4 Frequency

Diarrhea High Low
Decreased Appetite High Low
Vomiting High Low
Weight Loss Moderate Low
Lethargy Moderate Low
Neutropenia Nadir around day 7 Low
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Frequency is generalized from reported data in clinical trials.

A serious but less common adverse event is pulmonary fibrosis, which can be life-threatening.
[6] Therefore, careful monitoring for respiratory signs is crucial.

Experimental Protocols
Drug Reconstitution and Administration Protocol

This protocol is intended for use in a research setting and should be performed by personnel
trained in handling cytotoxic agents.
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Preparation

Start: Obtain Rabacfosadine Vial
(16.4 mg lyophilized powder)

i
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Calculate Dose Volume

(Reconstituted solution is 8.2 mg/mL)

Dilute in 0.9% NaCl to a
final volume of 2 mL/kg

Adminilstration

Administer via a 30-minute
intravenous infusion

Monitor for infusion reactions
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Caption: Rabacfosadine preparation and administration workflow.
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Materials:

Rabacfosadine (TANOVEA®-CA1) 16.4 mg vial

0.9% Sodium Chloride Injection, USP

Sterile syringes and needles

Polyvinyl chloride (PVC) or polypropylene infusion bag/syringe

Chemotherapy-resistant gloves, goggles, and protective clothing

Procedure:

Aseptic Technique: Perform all procedures using aseptic technique.

Reconstitution: a. Add 2 mL of 0.9% Sodium Chloride Injection, USP to the rabacfosadine
vial.[1] b. Gently invert the vial until the lyophilized powder is completely dissolved.[1] Do not
shake. c. The reconstituted solution will have a concentration of 8.2 mg/mL.[1] d. Visually
inspect the solution for particulate matter. Discard if particulates are present.[1]

Dilution for Infusion: a. The reconstituted solution should be diluted for infusion within 4
hours.[1] b. Calculate the required volume of the reconstituted solution based on the dog's
body weight (target dose of 1 mg/kg). c. Withdraw the calculated volume and add it to an
infusion bag or syringe containing 0.9% Sodium Chloride Injection, USP. d. The final total
infusion volume should be 2 mL/kg body weight.[1]

Administration: a. Administer the diluted solution as a 30-minute intravenous infusion.[1][2][3]
[4] b. The infusion solution should be used within 24 hours of preparation.[1]

Patient Monitoring Protocol

Baseline (Pre-treatment):

Complete physical examination

Complete blood count (CBC) with differential
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e Serum chemistry profile

e Urinalysis

e Thoracic radiographs to screen for pre-existing pulmonary disease
During Infusion:

e Monitor for signs of hypersensitivity or infusion reactions (e.g., restlessness, vomiting,
erythema).

Post-treatment Monitoring:

e Day 7 (+/- 2 days): Perform a CBC to assess for neutropenia, which typically nadirs around
this time.

e Prior to each subsequent cycle (Day 21):
o Complete physical examination
o CBC with differential
o Serum chemistry profile

e Ongoing: Owners should be instructed to monitor for clinical signs of adverse events,
including:

o Gastrointestinal: Diarrhea, vomiting, inappetence, weight loss
o Dermatological: Alopecia, dermatitis, otitis
o Respiratory: Cough, tachypnea, dyspnea

o General: Lethargy

Adverse Event Management Protocol
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(0.8 or 0.66 mg/kg)
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Caption: Logical workflow for managing adverse events.

» Grade 1-2 Gastrointestinal Events: Typically managed with supportive care (e.g.,
antiemetics, antidiarrheals, appetite stimulants).

e Grade 3-4 Hematological Events (e.g., Neutropenia):

o Delay the next dose until the absolute neutrophil count recovers to an acceptable level
(e.g., >1,500/pL).

o Consider a dose reduction for subsequent cycles.

o Dermatological Events: Can worsen with subsequent treatments. Manage with appropriate
topical or systemic therapies. Consider dose delay or reduction for moderate to severe
cases.

e Suspected Pulmonary Fibrosis: Discontinue rabacfosadine immediately. Institute supportive
care, which may include corticosteroids and oxygen therapy. Rabacfosadine is
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contraindicated in dogs with a history of chronic pulmonary disease that could lead to
fibrosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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